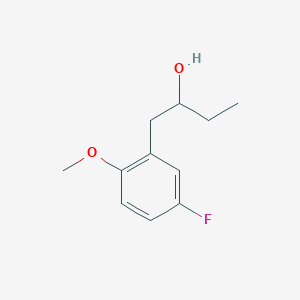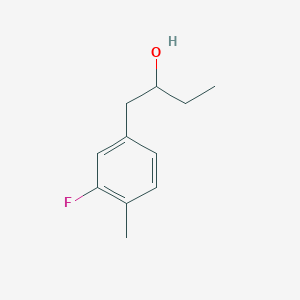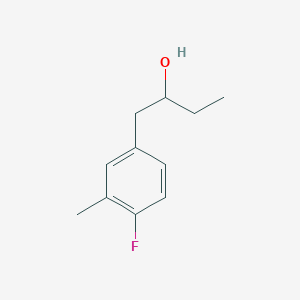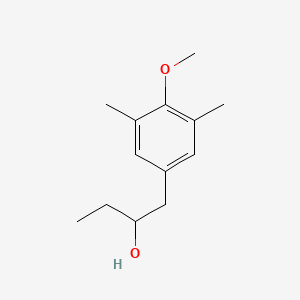
1-(3,5-Dimethyl-4-methoxyphenyl)-2-butanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Dimethyl-4-methoxyphenyl)-2-butanol is a chemical compound belonging to the class of phenylbutanols. It features a phenyl ring substituted with a methoxy group and two methyl groups, as well as a butanol chain. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3,5-Dimethyl-4-methoxyphenyl)-2-butanol can be synthesized through several synthetic routes. One common method involves the Friedel-Crafts alkylation of 3,5-dimethyl-4-methoxybenzene with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar methods but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques such as column chromatography or crystallization may be employed to achieve industrial-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3,5-Dimethyl-4-methoxyphenyl)-2-butanol can undergo various chemical reactions, including:
Oxidation: The butanol group can be oxidized to form 1-(3,5-dimethyl-4-methoxyphenyl)butanone.
Reduction: The compound can be reduced to form 1-(3,5-dimethyl-4-methoxyphenyl)butane.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromyl chloride (CrO2Cl2) and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.
Major Products Formed:
Oxidation: 1-(3,5-dimethyl-4-methoxyphenyl)butanone
Reduction: 1-(3,5-dimethyl-4-methoxyphenyl)butane
Substitution: Various substituted phenylbutanols depending on the nucleophile used
Aplicaciones Científicas De Investigación
1-(3,5-Dimethyl-4-methoxyphenyl)-2-butanol has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound may have biological activity and can be used in the study of enzyme inhibitors or receptor ligands.
Medicine: It can be explored for potential therapeutic uses, such as in the development of new drugs.
Industry: It can be used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 1-(3,5-Dimethyl-4-methoxyphenyl)-2-butanol exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.
Comparación Con Compuestos Similares
1-(3,5-Dimethyl-4-methoxyphenyl)-2-butanol can be compared with other phenylbutanols such as 1-(3,5-dimethylphenyl)-2-butanol and 1-(4-methoxyphenyl)-2-butanol. These compounds differ in the position and type of substituents on the phenyl ring, which can affect their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct properties and applications.
List of Similar Compounds
1-(3,5-dimethylphenyl)-2-butanol
1-(4-methoxyphenyl)-2-butanol
1-(3,5-dimethyl-4-hydroxyphenyl)-2-butanol
1-(3,5-dimethyl-4-ethoxyphenyl)-2-butanol
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
1-(4-methoxy-3,5-dimethylphenyl)butan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2/c1-5-12(14)8-11-6-9(2)13(15-4)10(3)7-11/h6-7,12,14H,5,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRCFWWKBSCBEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC(=C(C(=C1)C)OC)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
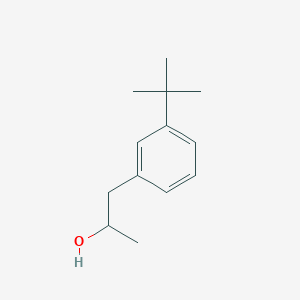

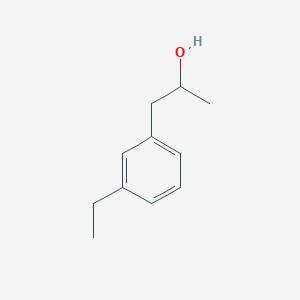
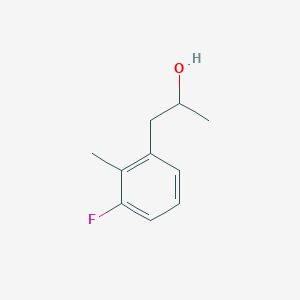
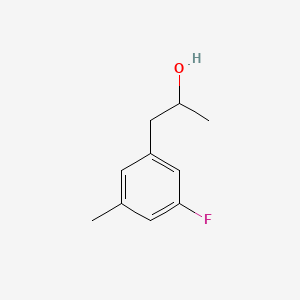
![1-[4-(2-methylpropyl)phenyl]propan-2-ol](/img/structure/B8002447.png)
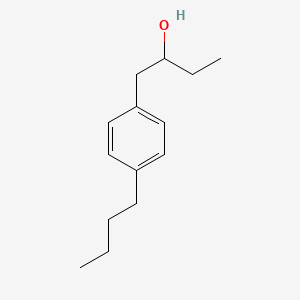
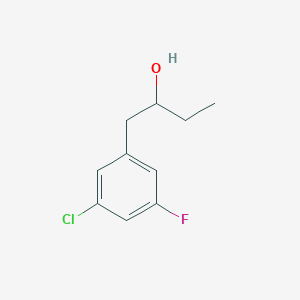
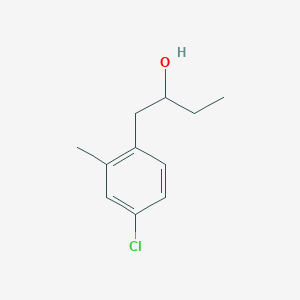
![1-[3-(Dimethylamino)phenyl]-2-butanol](/img/structure/B8002495.png)
![1-[4-(Ethylthio)phenyl]-2-butanol](/img/structure/B8002514.png)
